molecular formula C13H13NO3 B1392004 Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate CAS No. 1187163-64-9

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

Cat. No. B1392004
M. Wt: 231.25 g/mol
InChI Key: XYNMXXSWKMMRTA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Transformations and Synthesis

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate is involved in various chemical transformations, particularly in the context of organic synthesis. For instance, Yakushijin et al. (1982) explored the thermal and photochemical decompositions of methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate, leading to the formation of pyrroloquinoline derivatives and other complex organic structures (Yakushijin, Tsuruta, & Furukawa, 1982). Similarly, Fu et al. (2011) investigated the palladium-catalyzed direct arylation of methyl 2-furoate, demonstrating its utility as a substitute for furan in the synthesis of poly-arylated furans (Fu & Doucet, 2011).

Biochemical Studies

In the realm of biochemistry, Moreno-Vargas et al. (2003) synthesized derivatives of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-2-methyl-3-furoic acid, including ethyl 5-[(1'R)-1',4'-dideoxy-1',4'-imino-D-erythrosyl]-2-methyl-3-furoate. These derivatives were evaluated for their inhibitory activities against various glycosidases, offering new insights into selective enzyme inhibition (Moreno-Vargas, Robina, Demange, & Vogel, 2003).

Material Science

In the field of materials science, Pacheco et al. (2015) explored the use of molecular sieves in catalyzing reactions between ethylene and various furans, including methyl 5-(methoxymethyl)-furan-2-carboxylate. This research is pertinent for the production of biobased terephthalic acid precursors, a crucial component in renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).

Corrosion Inhibition Studies

In another study, Khaled (2010) assessed the effectiveness of furan derivatives, including methyl 2-furoate and ethyl 2-furoate, as corrosion inhibitors for mild steel in an acidic environment. This research contributes to understanding the mechanisms of corrosion inhibition and the development of more effective protective coatings (Khaled, 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNMXXSWKMMRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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